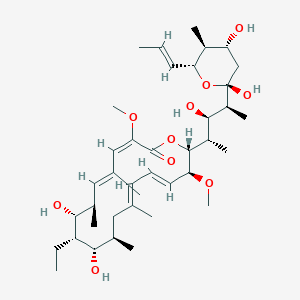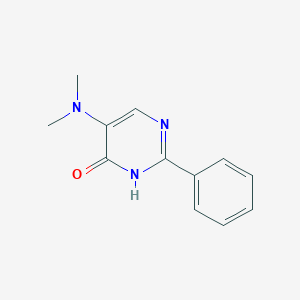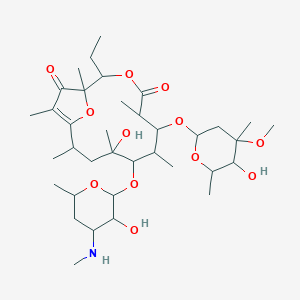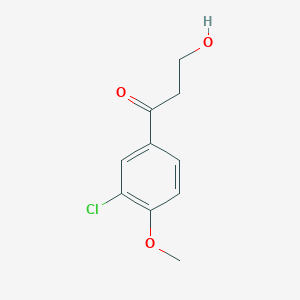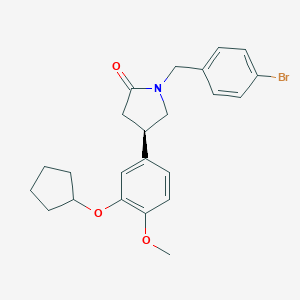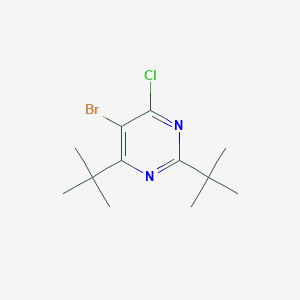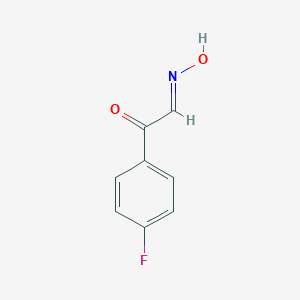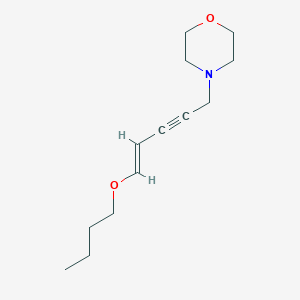
4-(5-Butoxy-4-penten-2-ynyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
4-(5-Butoxy-4-penten-2-ynyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. It also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Butoxy-4-penten-2-ynyl)morpholine are mainly attributed to its anticancer and antimicrobial properties. The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death, such as the p53 pathway. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Butoxy-4-penten-2-ynyl)morpholine in lab experiments include its high potency and specificity towards cancer cells and microorganisms, making it a promising candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its selectivity and reduce its toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research and development of 4-(5-Butoxy-4-penten-2-ynyl)morpholine. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
3. Development of new derivatives with improved solubility and pharmacokinetics.
4. Evaluation of the compound's efficacy in vivo using animal models.
5. Investigation of the compound's potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-Butoxy-4-penten-2-ynyl)morpholine is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a promising candidate for drug development, and further research is needed to optimize its synthesis, improve its selectivity and reduce its toxicity, and evaluate its efficacy in vivo.
Métodos De Síntesis
The synthesis of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the reaction of morpholine with 4-pentyn-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a nucleophilic addition reaction with the alkyne to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Propiedades
Número CAS |
143337-73-9 |
|---|---|
Nombre del producto |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine |
InChI |
InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+ |
Clave InChI |
WKUZASLJYKAXOR-IZZDOVSWSA-N |
SMILES isomérico |
CCCCO/C=C/C#CCN1CCOCC1 |
SMILES |
CCCCOC=CC#CCN1CCOCC1 |
SMILES canónico |
CCCCOC=CC#CCN1CCOCC1 |
Sinónimos |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
